1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide
Overview
Description
The compound “1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a fluoro-benzimidazole group, and a pyrazole group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and pyrazole rings, as well as the benzyl group. The benzimidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and rings. The benzimidazole ring, for example, is known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its solubility in polar solvents .Scientific Research Applications
Metabolism and Disposition Studies
Scientific research on compounds similar to "1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1H-pyrazole-4-carboxamide" often includes metabolism and disposition studies. For instance, the study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans highlights the importance of understanding how such compounds are processed in the body. These studies are crucial for developing new medications, as they help determine the safety and efficacy of the compounds by analyzing their metabolic pathways, elimination processes, and potential metabolites (Renzulli et al., 2011).
Diagnostic Imaging Applications
Another research avenue is the use of compounds in diagnostic imaging to study diseases such as Alzheimer's and frontotemporal dementia. For example, compounds labeled with radioactive isotopes have been used in PET imaging to investigate the dynamic changes in amyloid and glucose metabolism in the brain. This research provides insights into the progression of neurodegenerative diseases and aids in the development of diagnostic tools (Kadir et al., 2012).
Environmental Health Research
Compounds with complex structures, including benzimidazole derivatives, are also studied for their environmental health impacts. Research on the metabolism and disposition of these compounds can inform assessments of their presence in the environment and potential effects on human health. For example, studies on the presence of heterocyclic amines and polycyclic aromatic hydrocarbons in food and their potential carcinogenicity highlight the importance of understanding the environmental and health implications of chemical exposure (Zapico et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-benzyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O/c1-25(13-19-23-17-8-7-16(21)9-18(17)24-19)20(27)15-10-22-26(12-15)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVXAWFWRGJDPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N1)C=C(C=C2)F)C(=O)C3=CN(N=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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